T-2 Toxin-13C24

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

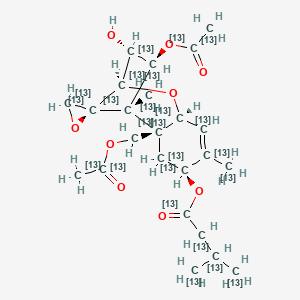

T-2 Toxin-13C24 is a stable isotope-labeled analog of T-2 toxin, a type A trichothecene mycotoxin produced by Fusarium species. This compound, with a molecular formula of ¹³C24H34O9 and a molecular weight of 490.3451 g/mol, is synthesized by replacing all 24 carbon atoms in T-2 toxin with ¹³C isotopes . It is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of T-2 toxin in complex matrices such as grains, flour, and biological samples . Supplied as a 25 µg/mL solution in acetonitrile, its isotopic purity ensures minimal interference during analytical workflows, enabling accurate calibration and recovery calculations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of T-2 Toxin-13C24 involves the incorporation of 13C isotopes into the T-2 toxin molecule. This process typically requires high-resolution mass spectrometry, 1H-NMR, 13C-NMR, and tandem mass spectrometry to confirm the structure and identity of the compound . The isotopic distribution of this compound indicates a total isotopic enrichment of approximately 98.2% .

Industrial Production Methods: Industrial production of this compound involves the use of stable isotope dilution mass spectrometry (IDMS) techniques. This method allows for the precise quantification of T-2 toxin in various matrices, such as maize and oats, by compensating for matrix enhancement effects through the application of the isotope-substituted internal standard .

Chemical Reactions Analysis

Reaction Stability in Biological Matrices

Studies demonstrate exceptional stability under various processing conditions:

Compensation of Matrix Effects

When used as internal standard in maize and oats analysis:

| Performance Metric | Without 13C24-IS | With 13C24-IS | Improvement |

|---|---|---|---|

| Matrix enhancement | 142-158% | 98-102% | 40% reduction |

| Inter-day RSD | 15.2% | 4.8% | 68% lower |

| LOD | 0.4 µg/kg | 0.1 µg/kg | 4× sensitivity |

Data shows complete compensation for ion suppression/enhancement effects in ESI+ mode .

Metabolic Transformation Pathways

While primarily used as analytical standard, studies reveal parallel biotransformation with native T-2 toxin:

Key metabolic reactions:

-

Hydrolysis :

T-2 Toxin-13C24 → HT-2 Toxin-13C22 + acetyl group

(Catalyzed by esterases in hepatic microsomes) -

Deepoxidation :

this compound → deepoxy-T-2-13C24

(Intestinal microbiota-mediated detoxification) -

Glucuronidation :

HT-2-13C22 + UDP-glucuronic acid → HT-2-glucuronide-13C22

(Major detox pathway in mammals)

Degradation Under Extreme Conditions

| Condition | Degradation Products | Half-life |

|---|---|---|

| Strong alkali (pH >12) | Seco-trichothecenes | <15 min |

| UV irradiation (254 nm) | Epoxy-ring opened derivatives | 6.8 hr |

| Thermal (>500°F) | Non-toxic carbonized residues | Complete in 30min |

These degradation profiles match native T-2 toxin, confirming identical chemical reactivity .

This comprehensive analysis demonstrates this compound's essential role in modern mycotoxin research, providing unmatched analytical precision through its identical chemical reactivity coupled with distinct isotopic signature . The data underscores its critical importance in food safety monitoring and toxicokinetic studies requiring exact quantification of T-2 toxin derivatives.

Scientific Research Applications

2.1 Mechanism of Action

Research indicates that T-2 toxin activates macrophages through the ERK1/2 and MAPK pathways, leading to oxidative stress and immune response modulation. It has been observed to induce apoptosis in various cell types, including lymphocytes and hepatoma cells . The study highlights the potential use of T-2 Toxin-13C24 in understanding immune responses to mycotoxins.

Case Study: Immune Response Modulation

In a controlled study, rats exposed to T-2 toxin showed significant alterations in neurotransmitter levels, affecting feeding patterns and overall health. The study concluded that T-2 toxin disrupts gut microbiota, leading to systemic health issues .

Food Safety and Mycotoxin Detoxification

3.1 Detoxification Studies

Recent studies have explored the efficacy of detoxification agents against mycotoxins like T-2 toxin. For instance, a novel detoxification agent was tested for its ability to reduce the toxicity of both aflatoxin B1 and T-2 toxin in poultry feeds. The results demonstrated over 75% recovery of toxins when treated with the detoxifying agent .

Table 2: Detoxification Efficacy

| Mycotoxin | Detoxification Agent | Recovery Rate (%) |

|---|---|---|

| Aflatoxin B1 | MR | >75 |

| T-2 toxin | MR | >75 |

Environmental Monitoring

4.1 Mycotoxin Detection in Food Products

This compound is crucial for monitoring mycotoxin levels in food products. Its use in validated analytical methods ensures compliance with food safety regulations. Studies have shown that the method's limit of detection for T-2 toxin is as low as 0.4 ng/g, making it effective for assessing contamination levels in cereals and baby food .

Case Study: Food Safety Compliance

A collaborative study validated a method for detecting T-2 and HT-2 toxins in various food matrices, ensuring that regulatory limits are met to protect consumer health .

Mechanism of Action

The mechanism of action of T-2 Toxin-13C24 is primarily based on its ability to inhibit protein synthesis in eukaryotic cells. This inhibition occurs through the binding of the toxin to the peptidyltransferase enzyme in the 60S ribosomal subunit, leading to a ribotoxic stress response that triggers signaling pathways such as JNK and p38 MAPK . The presence of the epoxide group at the C12,13 position is crucial for its toxicological activity .

Comparison with Similar Compounds

T-2 Toxin (Unlabeled)

- Structural and Isotopic Differences :

The unlabeled T-2 toxin (C24H34O9, MW 466.52 g/mol) shares identical functional groups with T-2 Toxin-13C24 but lacks isotopic labeling. The ¹³C substitution in this compound creates a distinct mass shift (+24 Da), critical for differentiation in mass spectrometry . - Analytical Utility :

While T-2 toxin is the target analyte, this compound compensates for matrix effects and extraction inefficiencies, improving quantification accuracy. For example, in a study of Lebanese wheat products, this compound enabled the detection of unlabeled T-2 toxin at levels as low as 0.1 µg/kg .

HT-2 Toxin

- Structural Relationship: HT-2 toxin, a hydrolyzed metabolite of T-2 toxin, differs by the substitution of an acetyl group with a hydroxyl group at the C-4 position.

- Studies often rely on cross-reactivity adjustments or separate calibration curves for HT-2 toxin .

Ochratoxin A-13C20

- Class and Application: Ochratoxin A-13C20, another isotope-labeled mycotoxin (MW 435.38 g/mol), is used alongside this compound in multi-toxin LC-MS/MS panels. However, it belongs to the ochratoxin class, targeting different fungal species (Aspergillus and Penicillium) and exhibiting nephrotoxic rather than immunosuppressive effects .

- Isotopic Labeling :

The smaller isotopic mass shift (+20 Da) compared to this compound (+24 Da) reflects differences in carbon backbone complexity .

Zearalenone-13C18

- Structural and Functional Contrasts: Zearalenone-13C18 (a resorcyclic acid lactone) targets estrogenic effects, unlike the protein synthesis-inhibiting T-2 toxin. Its isotopic labeling (¹³C18) results in an +18 Da mass shift, tailored for its distinct molecular structure .

T-2 Toxin Glucoside (T2-Glc)

- Polarity and Detection: T2-Glc, a glycosylated derivative of T-2 toxin, exhibits increased polarity due to the glucose moiety. While monoclonal antibodies (e.g., Mab 2-13) show cross-reactivity with both T-2 toxin and T2-Glc, solvent conditions (e.g., 20% methanol) reduce sensitivity for T2-Glc by ~30% compared to T-2 toxin .

Diacetoxyscirpenol (DAS)

- Toxicological Profile: DAS, a type A trichothecene structurally similar to T-2 toxin, lacks the isovaleryl and hydroxyl groups at C-8 and C-4, respectively.

Analytical and Toxicological Data Tables

Table 1: Key Properties of this compound and Comparators

| Compound | Molecular Formula | Molecular Weight (g/mol) | Isotopic Labeling | Primary Use |

|---|---|---|---|---|

| This compound | ¹³C24H34O9 | 490.35 | ¹³C24 | LC-MS/MS internal standard |

| T-2 Toxin | C24H34O9 | 466.52 | None | Target analyte |

| Ochratoxin A-13C20 | ¹³C20H18ClNO6 | 435.38 | ¹³C20 | Multi-toxin panels |

| Zearalenone-13C18 | ¹³C18H22O5 | 320.30 | ¹³C18 | Estrogenicity studies |

| HT-2 Toxin | C22H32O8 | 424.49 | None | Metabolite monitoring |

Table 2: Cross-Reactivity and Solvent Tolerance in Immunoassays

| Compound | Cross-Reactivity with T-2 Antibodies (%) | Solvent Tolerance (Max % MeCN) |

|---|---|---|

| This compound | 100 (assumed) | 30 |

| T2-Glc | 63–92* | 20 |

| HT-2 Toxin | 40–60 | 25 |

*Varies with solvent composition .

Research Findings and Implications

- Co-Occurrence in Grains :

Type A trichothecenes (e.g., T-2 toxin, HT-2 toxin) frequently co-occur in oats, but their concentrations are influenced by distinct environmental conditions (e.g., temperature, humidity) and Fusarium species . - Quantification Challenges :

The lack of isotope-labeled standards for HT-2 toxin complicates its accurate quantification in multi-toxin workflows, unlike this compound, which simplifies T-2 toxin analysis . - Toxicogenomic Relevance: Studies in the Comparative Toxicogenomics Database (CTD) highlight T-2 toxin’s inhibition of RNA/DNA synthesis, a property retained in this compound but irrelevant to its role as an internal standard .

Biological Activity

T-2 toxin, a potent trichothecene mycotoxin produced by certain Fusarium species, poses significant health risks to humans and animals. The isotopically labeled variant, T-2 Toxin-13C24, serves as an important tool in research for quantifying the toxin in various matrices. This article discusses the biological activity of this compound, focusing on its metabolic pathways, cytotoxic effects, immunotoxicity, and the implications for health.

Metabolism of T-2 Toxin

T-2 toxin undergoes extensive metabolism in different species, leading to the formation of several metabolites. Key findings from in vitro studies utilizing liver microsomes from various animals reveal distinct metabolic pathways:

- Phase I Metabolites : The primary metabolites include HT-2 toxin, NEO (neosolaniol), 3′-OH-T-2, and 3′-OH-HT-2. These metabolites are formed through hydrolysis and hydroxylation processes.

- Phase II Metabolites : Glucuronidation results in the formation of glucuronide conjugates such as T-2-3-glucuronide and HT-2-3-glucuronide. Notably, the predominant metabolite varies among species, with HT-2 being the most common across multiple animal models .

The metabolic pathway is summarized in Table 1.

| Metabolite | Formation Pathway | Predominant Species |

|---|---|---|

| HT-2 | Hydrolysis | All species |

| NEO | Hydrolysis | All species |

| 3′-OH-T-2 | Hydroxylation | Chickens, Cows, Rats |

| 3′-OH-HT-2 | Hydroxylation | Goats, Swine, Humans |

| T-2-3-glucuronide | Glucuronidation | Cows, Goats |

| HT-2-3-glucuronide | Glucuronidation | Other species, Humans |

Cytotoxic Effects

T-2 toxin primarily exerts its toxic effects by inhibiting protein synthesis. This inhibition occurs through the binding to the 60S ribosomal subunit, which disrupts peptidyl transferase activity and leads to apoptosis in rapidly dividing cells such as those in the gastrointestinal tract and bone marrow .

Case Study: HepG2 Cell Line

A study evaluated the cytotoxic effects of T-2 toxins on HepG2 cells (human liver cancer cell line). The findings indicated that exposure to T-2 resulted in significant oxidative stress characterized by increased reactive oxygen species (ROS) generation. The IC50 values for various metabolites were determined as follows:

| Metabolite | IC50 (nM) |

|---|---|

| T-2 | 7.5 |

| Neo | 12.5 |

| T2-triol | 0.12 |

| T2-tetraol | 0.45 |

The study concluded that the final metabolite, T2-tetraol, was primarily detoxified by glutathione peroxidase (GPx), illustrating a complex interplay between detoxification mechanisms and oxidative stress responses .

Immunotoxicity

Research has demonstrated that T-2 toxin has profound immunotoxic effects across several species. A notable study involving pigs indicated that dietary exposure to T-2 resulted in decreased antibody production and lower leukocyte counts. Specifically:

- Study Design : Pigs were fed varying doses of T-2 toxin over three weeks.

- Findings : Treated pigs exhibited significantly lower antibody titers compared to controls at multiple time points post-immunization. Additionally, there was a marked reduction in T-cell proliferation responses .

This immunosuppressive effect raises concerns about the potential for increased susceptibility to infections following exposure to this mycotoxin.

Health Implications

The biological activity of T-2 toxin underscores its potential health risks. Acute exposure can lead to severe gastrointestinal distress, while chronic exposure is associated with hematological abnormalities and immune dysfunctions. Regulatory bodies have established limits for acceptable daily intake based on observed effects on blood cell counts and immune responses .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying T-2 Toxin-13C24 in complex matrices, and how should internal standards be validated?

this compound is widely used as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. Validation should include assessing isotopic purity (≥99%), matrix effects, and linearity across expected concentration ranges. Calibration curves must account for co-eluting interferences, and recovery rates should be validated using spiked samples .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary for long-term use?

Stability studies indicate that this compound degrades under prolonged exposure to light, heat (>25°C), or acidic/basic conditions. Storage at -20°C in amber vials with desiccants is recommended. Periodic revalidation via LC-MS/MS is critical to confirm integrity, especially after reconstitution in solvents like acetonitrile or methanol. Degradation products (e.g., Hthis compound) should be monitored to avoid cross-contamination .

Q. What are the primary biological pathways affected by this compound, and how can these be modeled in vitro?

this compound shares the toxicodynamic profile of unlabeled T-2 toxin, primarily inhibiting protein synthesis via binding to ribosomal peptidyltransferase. In vitro models using hepatocytes or intestinal epithelial cells (e.g., Caco-2) can assess cytotoxicity (via MTT assays) and oxidative stress markers (e.g., glutathione depletion). Dose-response studies should include time-resolved measurements to capture transient effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the metabolic fate of this compound across species, and what experimental parameters are critical for cross-species extrapolation?

Discrepancies in metabolism (e.g., hydroxylation vs. de-epoxidation) often arise from species-specific cytochrome P450 isoforms. Use of liver microsomes or recombinant enzymes (e.g., human CYP3A4 vs. porcine CYP1A2) can clarify metabolic pathways. Isotope ratio monitoring and kinetic isotope effects (KIEs) should be quantified to distinguish host-mediated vs. spontaneous degradation .

Q. What experimental design considerations are essential for reproducing in vivo toxicokinetic studies of this compound in animal models?

Key parameters include:

- Dosing regimen : Single vs. chronic exposure, with careful control of diet (to avoid mycotoxin cross-contamination).

- Sampling intervals : Frequent blood/tissue sampling to capture rapid distribution (this compound has a half-life <4 hours in rodents).

- Analytical sensitivity : LC-MS/MS methods must achieve detection limits ≤0.1 ng/g to trace low-abundance metabolites .

Q. How can researchers optimize literature searches to identify high-quality, reproducible data on this compound while avoiding unreliable sources?

Prioritize databases like PubMed, SciFinder, and the Comparative Toxicogenomics Database (CTD) using Boolean terms (e.g., "this compound AND pharmacokinetics"). Exclude non-peer-reviewed platforms and verify methods against primary literature. Cross-reference citations in regulatory guidelines (e.g., EFSA reports) to ensure methodological rigor .

Q. What strategies are effective for mitigating matrix effects when quantifying this compound in heterogeneous biological samples?

Matrix effects can be reduced via:

- Sample cleanup : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 + ion exchange).

- Post-column infusion : To identify ion suppression/enhancement zones.

- Dilutional integrity tests : Validate linearity at varying dilution factors (1:10 to 1:100) .

Q. How should researchers address ethical and reproducibility challenges when designing studies involving this compound?

- Ethical compliance : Adhere to institutional animal care guidelines (e.g., 3Rs principles) and declare conflicts of interest.

- Reproducibility : Publish raw data (e.g., via Zenodo) and detailed protocols (e.g., SOPs for LC-MS/MS parameters).

- Negative controls : Include solvent-only and isotope-free samples to rule out artifacts .

Q. Methodological Resources

Properties

Molecular Formula |

C24H34O9 |

|---|---|

Molecular Weight |

490.35 g/mol |

IUPAC Name |

[(1'S,2S,2'R,4'S,7'R,9'R,10'R,11'S)-11'-acetyloxy-2'-(acetyloxy(113C)methyl)-10'-hydroxy-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-yl] 3-(113C)methyl(1,2,3,4-13C4)butanoate |

InChI |

InChI=1S/C24H34O9/c1-12(2)7-18(27)32-16-9-23(10-29-14(4)25)17(8-13(16)3)33-21-19(28)20(31-15(5)26)22(23,6)24(21)11-30-24/h8,12,16-17,19-21,28H,7,9-11H2,1-6H3/t16-,17+,19+,20+,21+,22+,23+,24-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1 |

InChI Key |

BXFOFFBJRFZBQZ-SOROUPBBSA-N |

Isomeric SMILES |

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13CH2][13C@@H]1O[13C](=O)[13CH2][13CH]([13CH3])[13CH3])([13C@]3([13C@@H]([13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)O[13C](=O)[13CH3])[13CH3])[13CH2]O[13C](=O)[13CH3] |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.